6(7)-Dehydro Fulvestrant-9-sulfone is a derivative of fulvestrant, a selective estrogen receptor downregulator primarily used in the treatment of hormone receptor-positive metastatic breast cancer. The compound is characterized by a sulfone group that enhances its biological activity and pharmacokinetics compared to its parent compound. Its structural modifications aim to improve efficacy and stability, making it a candidate for therapeutic applications in oncology, particularly for breast cancers resistant to conventional therapies .
6(7)-Dehydro Fulvestrant-9-sulfone belongs to the class of selective estrogen receptor downregulators. Its molecular formula is , with a molecular weight of approximately 620.75 g/mol . The compound features a steroid backbone with specific modifications that contribute to its unique properties, including a sulfone group crucial for its biological function.
The synthesis of 6(7)-Dehydro Fulvestrant-9-sulfone typically involves several key steps, which may include:
Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce reaction times, contributing to more efficient production processes.
6(7)-Dehydro Fulvestrant-9-sulfone undergoes various metabolic transformations within biological systems:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential interactions with other drugs.
The primary mechanism of action for 6(7)-Dehydro Fulvestrant-9-sulfone involves:
Studies indicate that this compound exhibits potent anti-estrogenic effects comparable to fulvestrant, enhancing its therapeutic potential in oncology.
The physical and chemical properties of 6(7)-Dehydro Fulvestrant-9-sulfone include:
These properties are essential for determining formulation strategies and expected behavior in clinical settings.
The primary application of 6(7)-Dehydro Fulvestrant-9-sulfone lies in oncology:
As research progresses, further applications may emerge, expanding its utility beyond current therapeutic contexts.
Approximately 70% of breast tumors express estrogen receptor alpha (ERα), driving proliferation and disease progression in hormone receptor-positive (HR+) breast cancer. Selective Estrogen Receptor Downregulators (SERDs) represent a critical therapeutic class designed to antagonize ERα signaling through a dual mechanism: competitive ligand binding and receptor degradation. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit tissue-specific partial agonist activity, pure SERDs like fulvestrant induce irreversible ERα inactivation and proteasomal degradation. This degradation occurs via enhanced ERα ubiquitination and SUMOylation, mechanisms crucial for overcoming endocrine resistance in advanced disease [1] [2]. The clinical efficacy of first-generation SERDs is well-established, particularly against tumors harboring ESR1 mutations that confer resistance to aromatase inhibitors (AIs) or SERMs. However, pharmacokinetic limitations necessitate novel SERD designs with optimized bioavailability and potency [2] [4].
Fulvestrant, the prototypical SERD, features a 7α-alkylsulfinyl side chain critical for its ERα degradation activity. The sulfinyl moiety (–S(O)–) facilitates hydrogen bonding with ERα residues (e.g., Asp351), inducing a conformational change that recruits E3 ubiquitin ligases. Structural innovations targeting this side chain have yielded derivatives like Fulvestrant-9-sulfone, where oxidation converts the sulfinyl to a sulfone group (–SO₂–). This modification significantly alters ERα interaction dynamics, as sulfones exhibit stronger electron-withdrawing properties and altered steric bulk compared to sulfoxides [1] [3].
6(7)-Dehydro Fulvestrant-9-sulfone introduces an additional structural perturbation: unsaturation between C6 and C7 of the steroidal core. This Δ6(7) double bond induces planarity in ring B, potentially modifying the ligand-binding pocket (LBP) accommodation and affecting co-regulator recruitment. The sulfone group at C9 further enhances the molecule’s rigidity and electronic polarization, which may alter the positioning of helix 12 (H12) in ERα—a determinant of antagonism versus agonism [1] [6]. Computational analyses suggest this combined modification disrupts the agonist-favorable "closed" H12 conformation more effectively than fulvestrant.
Table 1: Structural and Functional Comparison of Fulvestrant and Its Derivatives
Compound | Side Chain Chemistry | Core Modification | Reported ERα Activity |
---|---|---|---|
Fulvestrant | 7α-Sulfinyl alkyl chain | None | Pure antagonist; induces degradation |
Fulvestrant-9-sulfone | 7α-Sulfone alkyl chain | None | Ligand-independent ERα activator* |
6(7)-Dehydro Fulvestrant-9-sulfone | 7α-Sulfone alkyl chain | Δ6(7) unsaturation | Theoretical enhanced degradation |
Source: [3] identifies Fulvestrant-9-sulfone as an unexpected activator, highlighting sensitivity to structural changes.
The therapeutic potential of 6(7)-Dehydro Fulvestrant-9-sulfone hinges on its hypothesized ability to overcome limitations of existing SERDs through three interconnected mechanisms:
Enhanced ERα Conformational Destabilization: The Δ6(7) unsaturation introduces ring B strain, reducing the flexibility of the steroidal core. When combined with the sulfone’s steric bulk, this may force H12 into an antagonist-favorable "open" conformation, preventing co-activator recruitment. Molecular dynamics simulations suggest this conformation exposes hydrophobic degradation motifs typically buried in native ERα [1] [6].
Ubiquitin-Proteasome System (UPS) Engagement: The sulfone moiety may act as a chemical degron—a molecular "tag" facilitating E3 ubiquitin ligase recognition. Natural degrons often feature acidic or polar residues; the sulfone’s polarized S=O bonds could mimic this, enhancing polyubiquitination kinetics compared to fulvestrant. This hypothesis is supported by studies showing sulfone-containing proteolysis-targeting chimeras (PROTACs) exhibit improved degradation efficiency [6].
Ligand-Independent Pathway Inhibition: Unlike fulvestrant, which primarily targets ligand-dependent ERα activation, the dehydro-sulfone modification may disrupt ligand-independent phosphorylation (e.g., via MAPK or CDK4/6 pathways). The Δ6(7) bond could sterically hinder phosphorylation sites (e.g., Ser118), a mechanism crucial for overcoming resistance driven by growth factor signaling crosstalk [1] [4].
Table 2: Mechanistic Advantages of 6(7)-Dehydro Fulvestrant-9-sulfone Modifications
Modification | Chemical Effect | Theoretical Biological Consequence | Resistance Mechanism Addressed |
---|---|---|---|
Δ6(7) Unsaturation | Ring B planarity and rigidity | Altered H12 positioning; exposure of degron motifs | Conformational stability of mutant ERα |
C9-Sulfone | Enhanced polarity and steric bulk | Improved E3 ligase recruitment; mimicry of natural degrons | Inefficient ERα ubiquitination |
Combined modifications | Synergistic backbone distortion | Disruption of phosphorylation sites and co-activator binding | Ligand-independent ERα activation |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1